dibutyl phosphite CAS 1809-19-4 chemical properties and literature
dibutyl phosphite CAS 1809-19-4 chemical properties and literature
An In-depth Technical Guide to Dibutyl Phosphite (CAS 1809-19-4): Properties, Reactivity, and Applications
Introduction
Dibutyl phosphite (CAS RN: 1809-19-4), also known as dibutyl hydrogen phosphite (DBHP), is a versatile organophosphorus compound with the chemical formula C8H19O3P.[1][2] It exists as a clear, colorless to slightly yellow liquid with a characteristically penetrating odor.[3][4][5] This guide provides a comprehensive overview of dibutyl phosphite, detailing its chemical and physical properties, synthesis, core reactivity, and extensive applications. As a key intermediate and functional additive, understanding the nuances of DBHP is critical for researchers and professionals in lubrication technology, polymer science, and organic synthesis.
The significance of dibutyl phosphite lies in the unique reactivity of the phosphorus-hydrogen (P-H) bond within its structure. This bond allows it to participate in a variety of addition reactions, making it a valuable building block for more complex organophosphorus molecules.[3][6] Its primary industrial roles are as an anti-wear and extreme-pressure additive in lubricants, a stabilizer and antioxidant in polymers, and a crucial intermediate in chemical manufacturing.[4][5][7][8]
Physicochemical and Spectroscopic Properties
The functional characteristics of dibutyl phosphite are dictated by its physical and chemical properties. It is a combustible liquid that is slightly soluble in water but readily soluble in common organic solvents.[5][6] This solubility profile is crucial for its application in non-aqueous systems like lubricating oils and polymer formulations.[4]
Key Physical and Chemical Data
A summary of the essential properties of dibutyl phosphite is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Registry Number | 1809-19-4 | [1][2][6][9] |
| Molecular Formula | C8H19O3P | [1][2] |
| Molecular Weight | 194.21 g/mol | [1][2][6] |
| Appearance | Clear, colorless to slightly yellow liquid | [3][5] |
| Density | 0.995 g/mL at 25 °C | [2][6][9] |
| Boiling Point | 118-119 °C at 11 mmHg | [2][6][9] |
| Flash Point | 121 °C (250 °F) | [2][9] |
| Refractive Index (n20/D) | 1.423 | [6][9] |
| Water Solubility | 7.3 g/L at 25 °C (slightly soluble) | [6][9] |
| Vapor Pressure | <0.1 mmHg at 20 °C | [6][9] |
| IUPAC Name | dibutoxy(oxo)phosphanium | [2][5] |
| Synonyms | Dibutyl hydrogen phosphite, Dibutyl phosphonate | [1][2][5] |
Spectroscopic data is essential for the structural confirmation and purity analysis of dibutyl phosphite. The National Institute of Standards and Technology (NIST) provides reference spectra, including Infrared (IR) and Mass Spectrometry data.[1] Additionally, reference 1H NMR spectra are available for verifying the chemical structure.[10]
Synthesis of Dibutyl Phosphite
The most common industrial method for producing dibutyl phosphite involves the reaction of phosphorus trichloride (PCl3) with n-butanol (n-BuOH).[5] This process is a straightforward esterification, but careful control of reaction conditions is paramount to manage the exothermic nature of the reaction and the evolution of hydrogen chloride (HCl) gas.
Reaction Workflow: PCl3 and n-Butanol
Caption: Synthesis workflow for Dibutyl Phosphite.
Laboratory-Scale Synthesis Protocol
This protocol describes a self-validating system for the synthesis of dibutyl phosphite. The causality behind each step is explained to ensure reproducibility and safety.
-
Reactor Preparation: A 1 L three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser connected to a gas scrubber (containing aqueous NaOH) is dried in an oven and assembled while hot under a stream of dry nitrogen.
-
Reagent Charging: Charge the flask with phosphorus trichloride (137.3 g, 1.0 mol).
-
Reaction: Cool the flask to 0 °C using an ice-salt bath. Add n-butanol (244.6 g, 3.3 mol) dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature below 5 °C.
-
Causality: The reaction is highly exothermic. Slow, controlled addition and external cooling prevent temperature spikes that could lead to side reactions and uncontrolled evolution of HCl gas. A slight excess of alcohol ensures the complete conversion of PCl3.[13]
-
-
Maturation: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours to ensure the reaction goes to completion. The HCl gas evolved is neutralized in the scrubber.
-
Purification: The crude product is purified by vacuum distillation. The fraction boiling at 118-119 °C under 11 mmHg is collected.
-
Causality: Vacuum distillation is necessary because dibutyl phosphite can decompose at its atmospheric boiling point, potentially forming phosphine, which is pyrophoric.[5]
-
-
Validation: The final product should be a clear, colorless liquid. Its identity and purity (>95%) can be confirmed by measuring its refractive index and by spectroscopic analysis (¹H NMR, ³¹P NMR, IR).[10][14] The expected refractive index is approximately 1.423.[6][9]
Core Chemical Reactivity
The reactivity of dibutyl phosphite is dominated by the presence of a hydrogen atom bonded directly to the phosphorus atom. It exists in tautomeric equilibrium between the phosphonate form, (BuO)2P(O)H (predominant), and the phosphite form, (BuO)2POH (minor). This equilibrium is the foundation for its participation in several key organophosphorus reactions.
The Pudovik Reaction: Addition to Unsaturated Systems
The Pudovik reaction involves the base-catalyzed addition of the P-H bond of dibutyl phosphite across carbon-heteroatom double bonds, most commonly C=O (aldehydes and ketones) and C=N (imines or Schiff bases). This reaction is a powerful tool for forming carbon-phosphorus bonds and synthesizing α-hydroxyphosphonates and α-aminophosphonates.
The addition of dibutyl phosphite to Schiff bases is a well-documented application.[3][6]
Caption: Logical flow of the Pudovik Reaction.
Experimental Protocol: Synthesis of an α-Aminophosphonate
-
Setup: In a 250 mL flask, dissolve the Schiff base (e.g., N-benzylideneaniline, 1.0 eq) in 100 mL of anhydrous toluene.
-
Reagent Addition: Add dibutyl phosphite (1.1 eq) to the solution.
-
Causality: A slight excess of the phosphite ensures complete consumption of the imine.
-
-
Catalysis: Add a catalytic amount of sodium ethoxide (5 mol%).
-
Causality: The base deprotonates the dibutyl phosphite, generating the phosphite anion, which is the active nucleophile required to attack the electrophilic carbon of the imine.
-
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the mixture with water to remove the catalyst. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification & Validation: The crude product is purified by recrystallization or column chromatography. The structure of the resulting α-aminophosphonate is confirmed by NMR (¹H, ¹³C, ³¹P) and mass spectrometry.
Industrial and Research Applications
Dibutyl phosphite's unique chemical properties make it a valuable component in a wide range of industrial products and a versatile reagent in organic synthesis.
Lubricant and Grease Additive
This is one of the largest applications of dibutyl phosphite. It functions as a multifunctional additive in lubricating oils and greases.[15]
-
Extreme Pressure (EP) and Anti-Wear (AW) Agent: Under high-load conditions, the additive thermally decomposes and reacts with metal surfaces to form a sacrificial phosphide layer. This film prevents direct metal-to-metal contact, significantly reducing friction and wear.[7][15] It is a key component in industrial and automotive gear oils and metalworking fluids.[8][15][16]
-
Friction Modifier: It helps to optimize the energy efficiency of mechanical systems by controlling friction.[15]
-
Corrosion Inhibitor: The protective film also serves to passivate the metal surface against corrosion.[15]
Polymer Additive
In the plastics and rubber industries, dibutyl phosphite serves as an effective stabilizer and antioxidant.[4] It can quench radical species and decompose hydroperoxides, which are responsible for polymer degradation, thereby enhancing the thermal stability and service life of the material.
Chemical Intermediate
Dibutyl phosphite is a foundational building block for other organophosphorus compounds.[5]
-
Flame Retardants: It can be used in the synthesis of phosphorus-based flame retardants.
-
Pesticides and Herbicides: It is a precursor in certain synthetic routes for agrochemicals.
-
Pharmaceutical Synthesis: The phosphonate group is present in several biologically active molecules, and dibutyl phosphite can be a starting material for their synthesis.[17]
Caption: Relationship between properties and applications of Dibutyl Phosphite.
Safety and Handling
Dibutyl phosphite is classified as a hazardous substance. It is harmful if it comes into contact with the skin and causes skin and serious eye irritation.[6][12][18] There is also limited evidence of it being a carcinogenic agent.[3]
-
Personal Protective Equipment (PPE): When handling, wear suitable protective clothing, gloves, and eye/face protection.[3][12]
-
Handling: Use in a well-ventilated area or under a local exhaust system. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is sensitive to moisture and should be stored under an inert gas.[11][12]
-
Spills: In case of a spill, isolate the area. Use an inert absorbent material to soak up the liquid and place it in a suitable, closed container for disposal.[19]
-
Fire: Use dry chemical, CO2, alcohol-resistant foam, or water spray to extinguish fires.[20] Upon heating to decomposition, it can emit toxic fumes of phosphorus oxides.[5]
References
-
National Institute of Standards and Technology (NIST). Dibutyl phosphite. NIST Chemistry WebBook, SRD 69. [Link]
-
ChemWhat. Dibutyl phosphite CAS#: 1809-19-4. [Link]
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Cheméo. Chemical Properties of Dibutyl hydrogen phosphite (CAS 1809-19-4). [Link]
-
PolyProtic. Dibutyl Hydrogen Phosphite. [Link]
-
Silver Fern Chemical Inc. Dibutyl Phosphite Supplier. [Link]
-
National Center for Biotechnology Information. Dibutyl hydrogen phosphite. PubChem Compound Database. [Link]
-
UNPChemicals. Dibutyl phosphite T304 CAS 1809-19-4. [Link]
-
CAS. Dibutyl phosphite. CAS Common Chemistry. [Link]
-
Jinan Future chemical Co.,Ltd. Dibutyl phosphite CAS:1809-19-4. [Link]
-
Nama Group. Dibutyl phosphite. [Link]
-
Johoku Chemical. Lubricating Oil Additive:Use. [Link]
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